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  • Product: 2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride
  • CAS: 1955498-48-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Toxicological Profiling and Handling Protocols for 2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride

Executive Summary In contemporary drug discovery, unnatural amino acids are critical building blocks for synthesizing sterically hindered, metabolically stable peptidomimetics and small-molecule therapeutics. 2-Amino-2-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, unnatural amino acids are critical building blocks for synthesizing sterically hindered, metabolically stable peptidomimetics and small-molecule therapeutics. 2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride (CAS: 1955498-48-2) is a highly specialized intermediate featuring a lipophilic fluorinated aromatic ring and a reactive primary amine. While its structural properties make it invaluable for lead optimization, they also impart specific occupational hazards. This whitepaper synthesizes the safety data sheet (SDS) parameters, toxicological mechanisms, and self-validating laboratory protocols required to handle this compound with uncompromising scientific integrity.

Physicochemical Profiling & Structural Causality

Understanding the hazard profile of a compound begins with its molecular architecture. The presence of the hydrochloride (HCl) salt ensures aqueous solubility, which is essential for biological assays, but it inherently lowers the pH of unbuffered solutions. Simultaneously, the 2,5-difluorophenyl moiety significantly increases the molecule's lipophilicity (LogP), facilitating rapid permeation across lipid bilayers.

Table 1: Physicochemical and Regulatory Identification

ParameterSpecification / Data
Chemical Name 2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride
CAS Number 1955498-48-2
EC Number 195-960-1
Physical State Solid (Crystalline Powder)
Primary Hazard Classes Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3

Hazard Classifications & Mechanistic Toxicology

According to standardized chemical safety databases[1], this compound triggers three primary Global Harmonized System (GHS) hazard classifications. As a Senior Application Scientist, it is critical to look beyond the hazard codes and understand the causality of these toxicological responses:

  • H315 (Skin Irritation, Category 2) & H319 (Eye Irritation, Category 2A): When the crystalline powder contacts the moisture inherent in human skin (sweat) or eyes (tears), the hydrochloride salt undergoes rapid dissociation. This localized release of protons (H+) disrupts the skin's acid mantle and the delicate pH balance of the corneal epithelium. This acidic damage is exacerbated by the 2,5-difluorophenyl group, which allows the molecule to partition efficiently into the stratum corneum, driving deep tissue inflammation.

  • H336 (Specific Target Organ Toxicity - Single Exposure, Category 3): This classification primarily warns against respiratory tract irritation and potential central nervous system depression (drowsiness/dizziness). The fine particulate nature of the powder makes it highly prone to aerosolization. Upon inhalation, the compound deposits in the tracheobronchial region, where it dissolves in the mucosal lining, causing immediate localized acidic irritation.

ToxicityMechanism A 2-Amino-2-(2,5-difluorophenyl) acetic acid HCl B Moisture Dissociation (HCl Release) A->B Contact with Sweat/Tears C Lipophilic Penetration (Fluorinated Ring) A->C Dermal Exposure E Aerosol Inhalation (Particulate Dispersion) A->E Airborne Dust D Tissue Inflammation (Skin/Eye Irritation) B->D Localized pH Drop C->D Cellular Disruption F Respiratory Tract Toxicity (STOT SE 3) E->F Tracheobronchial Deposition

Mechanistic pathway illustrating the toxicological drivers of the compound's hazard classifications.

Self-Validating Experimental Workflows for Safety & Handling

To ensure both occupational safety and experimental reproducibility, laboratory protocols must be designed as self-validating systems. This means every critical step includes a built-in empirical check to confirm success before proceeding.

Protocol 4.1: Routine Handling and Solution Preparation
  • Environmental Control: Conduct all weighing inside a Class II Type B2 Biological Safety Cabinet or a dedicated powder weighing isolator.

    • Causality: The negative pressure environment prevents the aerosolization of the fine powder, directly mitigating the H336 inhalation hazard.

  • PPE Verification: Don nitrile gloves (minimum 0.12 mm thickness), tight-fitting safety goggles, and a lab coat.

  • Buffered Solubilization: Slowly add the required mass of powder to a pre-chilled, strongly buffered solvent system (e.g., 0.1 M HEPES or PBS, pH 7.4).

    • Causality: The buffer capacity immediately neutralizes the acidic HCl salt upon dissolution. Failing to use a buffer will result in a severe localized pH drop, which can irreversibly denature acid-sensitive co-reagents or biological targets.

  • System Validation: Before utilizing the solution in downstream assays, extract a 10 µL aliquot and verify the final pH using a calibrated micro-pH probe. A reading of 7.2–7.4 validates that the acidic hazard has been neutralized and the solution is biologically compatible.

Protocol 4.2: Hazardous Spill Response and Neutralization

In the event of a benchtop spill, standard sweeping will aerosolize the compound. The following self-validating protocol must be executed:

  • Evacuation & Isolation: Immediately step back and isolate the area to prevent inhalation of disturbed particulates.

  • Containment: Surround and gently cover the spill with an inert, slightly damp absorbent material (e.g., damp sand).

    • Causality: The moisture traps the fine powder, preventing airborne dispersion, while the inert nature of the sand prevents any exothermic runaway reactions.

  • Neutralization: Liberally apply a mild basic powder, such as sodium bicarbonate (NaHCO₃), over the damp sand mixture.

    • Causality: NaHCO₃ safely neutralizes the hydrochloride salt. This reaction releases carbon dioxide (CO₂), providing a clear visual indicator (effervescence/bubbling) that active neutralization is occurring.

  • Validation: Once effervescence completely ceases, press a strip of universal pH indicator paper into the damp mixture. A resulting pH of 6.5–7.5 empirically validates that the chemical hazard has been neutralized.

  • Disposal: Sweep the neutralized, safe mixture into a chemically resistant hazardous waste container using a non-sparking brush.

SpillResponse S1 1. Evacuate & Isolate (Prevent Inhalation) S2 2. Don PPE (Respirator & Gloves) S1->S2 S3 3. Containment (Apply Damp Sand) S2->S3 S4 4. Neutralization (Apply NaHCO3) S3->S4 S5 5. Validation (Check pH 6.5-7.5) S4->S5

Self-validating spill response workflow ensuring containment, neutralization, and safety validation.

Preclinical Toxicity Testing Framework

For drug development professionals required to empirically validate the H315 classification without utilizing animal models, the In Vitro Dermal Irritation Test (OECD TG 439) is the gold standard.

Protocol 5.1: Reconstructed Human Epidermis (RhE) Assay
  • Tissue Equilibration: Incubate commercial RhE tissues in maintenance medium at 37°C, 5% CO₂ for 24 hours.

    • Causality: This restores tissue viability post-shipment, ensuring the baseline metabolic activity is stable and reliable.

  • Test Substance Application: Apply 25 mg of 2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride directly to the apical surface of the RhE tissue, moistened with 25 µL of Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Causality: Moistening the solid simulates physiological sweat, triggering the release of HCl and facilitating the lipophilic penetration of the difluorophenyl ring into the artificial stratum corneum.

  • Exposure & Rinsing: Expose the tissue for exactly 42 minutes, then rinse extensively with DPBS.

    • Validation: Swab the tissue surface and check the pH of the final rinse droplet to validate that all acidic residue has been completely removed before the viability assay.

  • MTT Viability Assay: Incubate the tissues with MTT solution (1 mg/mL) for 3 hours.

    • Causality: Viable cells reduce the yellow MTT tetrazolium salt to purple formazan via mitochondrial succinate dehydrogenase. A reduction in tissue viability to <50% compared to the negative control confirms the Category 2 skin irritant classification.

Conclusion

The safe integration of 2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride into pharmaceutical workflows requires a deep understanding of its structural causality. By recognizing how its hydrochloride salt and fluorinated ring drive its H315, H319, and H336 hazard classifications, researchers can implement robust, self-validating protocols. Adhering to these methodologies ensures that scientific integrity and occupational safety remain uncompromised during complex drug discovery campaigns.

References

  • Title: 2-amino-2-(2,5-difluorophenyl)
  • Title: 894095-30-8_CAS号:894095-30-8_1-(6-Chloropyrazolo[1,5-a ...

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Exploratory

The Mechanistic Paradigm of 2-Amino-2-(2,5-difluorophenyl)acetic Acid Hydrochloride Derivatives in Targeted Therapeutics

Executive Summary In modern medicinal chemistry, the incorporation of non-natural amino acids is a highly validated strategy for overcoming the pharmacokinetic and pharmacodynamic limitations of endogenous peptide scaffo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the incorporation of non-natural amino acids is a highly validated strategy for overcoming the pharmacokinetic and pharmacodynamic limitations of endogenous peptide scaffolds. Among these, 2-amino-2-(2,5-difluorophenyl)acetic acid hydrochloride (commonly referred to as 2,5-difluorophenylglycine) has emerged as a privileged chiral building block. Far from being a simple structural spacer, the 2,5-difluorophenylglycine core is a stereoelectronically tuned pharmacophore that dictates precise target engagement and metabolic resilience. This technical whitepaper dissects the physicochemical causality behind its efficacy, focusing on its pivotal role in the development of Kinesin Spindle Protein (KSP/Eg5) inhibitors and Aminopeptidase N (APN) transition-state analogs.

Stereoelectronic and Physicochemical Foundation

The strategic placement of fluorine atoms at the ortho (C2) and meta (C5) positions of the phenylglycine ring fundamentally alters the molecule's behavior in biological systems:

  • Conformational Pre-organization: The ortho-fluorine atom introduces a substantial steric and dipole-dipole barrier that restricts the free rotation of the phenyl ring around the Cα​−Caryl​ bond. This conformational locking pre-organizes the derivative into its bioactive geometry, significantly reducing the entropic penalty incurred upon binding to target enzymes[1].

  • Metabolic Shielding & Efflux Evasion: The strong electron-withdrawing inductive effect (-I) of the two fluorine atoms lowers the pKa​ of the adjacent alpha-amine. This precise pKa​ modulation is critical for optimizing the lipophilicity (logD) of the compound, thereby enhancing membrane permeability and reducing susceptibility to P-glycoprotein (Pgp)-mediated cellular efflux—a primary resistance mechanism in oncology[2]. Furthermore, the halogenation shields the aromatic ring from CYP450-mediated oxidative metabolism (specifically CYP1A2 and CYP2C19).

Mechanism of Action I: Kinesin Spindle Protein (KSP/Eg5) Inhibition

Kinesin Spindle Protein (KSP, or Eg5) is a microtubule motor protein strictly required for centrosome separation and bipolar spindle formation during mitosis[3]. Derivatives incorporating the 2,5-difluorophenylglycine scaffold, such as the clinical candidate MK-0731, function as highly selective, non-competitive allosteric inhibitors of KSP[2][4].

Causality of Target Engagement: Crystallographic analyses reveal that the 2,5-difluorophenyl substituent acts as the primary hydrophobic anchor. It inserts deeply into the allosteric binding pocket formed by helix α2 , loop L5, and helix α3 [1]. The electron-deficient nature of the difluorophenyl ring facilitates a robust π -cation interaction with the guanidine moiety of Arg221. The ring is precisely sandwiched between the conserved Glu116-Arg221-Glu162 ion pair and the hydrophobic side chain of Leu214[1]. This binding induces a conformational shift in loop L5, which is allosterically transmitted to the ATP-binding site (~10 Å away). Consequently, the motor domain is trapped in an "ATP-like" state, preventing ADP release. The resulting mechanochemical failure halts the mitotic cell cycle, leading to monoaster formation and subsequent apoptosis[1][4].

KSP_Pathway A 2,5-Difluorophenyl Derivative B Helix α2 / Loop L5 Allosteric Pocket A->B Hydrophobic Insertion C π-Cation Interaction (Arg221) B->C Stabilizes D Conformational Shift (ATP-like state) C->D Allosteric Transmission E Mitotic Arrest (Monoaster Formation) D->E Halts ATPase Cycle

Allosteric inhibition pathway of KSP/Eg5 driven by 2,5-difluorophenyl derivatives.

Mechanism of Action II: Aminopeptidase N (APN/CD13) Inhibition

Aminopeptidase N (APN/CD13) is a zinc-dependent metalloprotease of the M1 family, heavily implicated in tumor invasion, angiogenesis, and cancer stem cell survival[5]. Phosphonic acid analogs of 2-amino-2-(2,5-difluorophenyl)acetic acid serve as potent transition-state mimics for this enzyme.

Causality of Target Engagement: In these derivatives, the phosphonate group directly chelates the catalytic Zn2+ ion in the enzyme's active site. Concurrently, the 2,5-difluorophenyl ring is optimally sized and electronically tuned to occupy the S1 hydrophobic pocket of APN[5]. The fluorine atoms participate in multipolar interactions with the pocket's lining residues, significantly enhancing binding affinity compared to unfluorinated or mono-fluorinated analogs. Inhibition of APN disrupts intracellular protein turnover, triggering the amino acid deprivation response (AADR) and inducing apoptosis in malignant cells[6].

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of these derivatives.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

The steric hindrance imposed by the ortho-fluorine necessitates highly efficient coupling conditions during SPPS.

  • Resin Preparation: Swell Rink Amide AM resin (0.5 mmol/g loading) in anhydrous N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) and monitor deprotection via the Kaiser test.

  • Activation & Coupling: Pre-activate Fmoc-2-amino-2-(2,5-difluorophenyl)acetic acid (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 3 minutes. Causality Note: HATU is strictly required over standard carbodiimides (like DIC) to overcome the steric barrier of the C2-fluorine and drive the amidation to completion. Add the activated mixture to the resin and agitate for 2 hours.

  • Global Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/ H2​O (95:2.5:2.5 v/v) for 2 hours at room temperature.

  • Purification: Precipitate the crude product in cold diethyl ether, centrifuge, and purify via preparative RP-HPLC (C18 column, H2​O /Acetonitrile gradient with 0.1% TFA).

SPPS_Workflow S1 1. Resin Swelling (Anhydrous DMF) S2 2. Fmoc Deprotection (20% Piperidine/DMF) S1->S2 S3 3. Sterically Hindered Coupling (Fmoc-2,5-diF-Phg + HATU/DIPEA) S2->S3 S4 4. Global Cleavage (TFA/TIS/H2O) S3->S4 S5 5. RP-HPLC Purification (C18, H2O/MeCN) S4->S5

Step-by-step SPPS workflow for the incorporation of sterically hindered 2,5-difluorophenylglycine.

Protocol B: KSP/Eg5 ATPase Kinetic Assay

This protocol validates the allosteric inhibition mechanism.

  • Reagent Assembly: Prepare purified recombinant Eg5 motor domain, polymerized microtubules, and ATP in PIPES buffer (50 mM PIPES, 2 mM MgCl2​ , 1 mM EGTA, pH 6.8).

  • Pre-Incubation: Incubate Eg5 (10 nM) with varying concentrations of the 2,5-difluorophenyl derivative (0.1 nM to 10 µM) for 15 minutes at room temperature. Causality Note: Pre-incubation is critical to allow the inhibitor to access and stabilize the allosteric pocket before ATP binding locks the conformation.

  • Reaction Initiation: Initiate the ATPase cycle by adding 1 mM ATP and 2 µM polymerized microtubules.

  • Detection: Quench the reaction at specific time points and measure inorganic phosphate ( Pi​ ) release using a malachite green colorimetric detection system (absorbance at 650 nm). Calculate IC50​ using non-linear regression.

Quantitative Data Summary

The table below synthesizes the pharmacological metrics of key 2,5-difluorophenylglycine derivatives across different biological targets, highlighting the versatility of the pharmacophore.

Compound / DerivativeTarget EnzymePrimary Binding InteractionPotency ( IC50​ / EC50​ )Cellular Phenotype
MK-0731 (Dihydropyrrole derivative)KSP (Eg5) π -cation interaction with Arg221 in allosteric pocket IC50​ : 2.2 nMMitotic arrest (monoaster formation), Apoptosis
Arry-520 analog KSP (Eg5)Hydrophobic sandwiching between Glu116-Arg221-Glu162 Kd​ : ~460 pMMitotic arrest
1-Amino-2-(2,5-difluorophenyl)ethylphosphonic Acid Aminopeptidase N (CD13)S1 hydrophobic pocket occupation IC50​ : ~44.2 µMAmino acid deprivation response (AADR)

References

  • Discovery of Novel Tetrahydro-β-carboline Containing Aminopeptidase N Inhibitors as Cancer Chemosensitizers National Institutes of Health (NIH)[Link]

  • Kinesin Spindle Protein (KSP) Inhibitors. 9. Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the Treatment of Taxane-Refractory Cancer ACS Publications[Link]

  • Phosphonic Acid Analogs of Fluorophenylalanines as Inhibitors of Human and Porcine Aminopeptidases N: Validation of the Importance of the Substitution of the Aromatic Ring MDPI[Link]

  • Is the Fate of Clinical Candidate Arry-520 Already Sealed? Predicting Resistance in Eg5–Inhibitor Complexes AACR Journals[Link]

  • Compound 2 causes a significant increase of hypodiploid sub-G1 peak in... ResearchGate[Link]

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Protocols & Analytical Methods

Method

Application Note: Strategic Incorporation of 2-Amino-2-(2,5-difluorophenyl)acetic Acid Hydrochloride in Peptide Synthesis

Target Audience: Researchers, Medicinal Chemists, and Peptide Drug Development Professionals Document Type: Technical Application Note & Optimized Protocol Introduction and Physicochemical Rationale The incorporation of...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Peptide Drug Development Professionals Document Type: Technical Application Note & Optimized Protocol

Introduction and Physicochemical Rationale

The incorporation of non-natural, fluorinated amino acids into peptide sequences is a cornerstone strategy in modern drug development. Fluorination enhances proteolytic stability, modulates local lipophilicity, and provides a highly sensitive handle for 19 F NMR conformational studies[1].

2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride is a highly specialized fluorinated derivative of phenylglycine (Phg)[2]. While it offers profound pharmacokinetic advantages, it presents a severe synthetic challenge: extreme susceptibility to base-catalyzed racemization (epimerization) during Solid-Phase Peptide Synthesis (SPPS) [3][4].

The Mechanistic Causality of Racemization

In standard amino acids, the α -proton is relatively non-acidic. However, in phenylglycine derivatives, the adjacent aryl ring stabilizes the enolate anion formed upon deprotonation. The addition of two highly electronegative fluorine atoms at the 2- and 5-positions exerts a powerful inductive electron-withdrawing effect (-I effect). This dramatically lowers the pK a​ of the α -proton.

When exposed to standard SPPS bases like N,N-Diisopropylethylamine (DIPEA, pK a​ ~10.1), the α -proton is rapidly abstracted. The molecule forms a planar enolate or oxazolone intermediate, losing its chiral center. Subsequent reprotonation is non-stereoselective, yielding a disastrous mixture of L- and D-epimers[4].

G A Fmoc-L-(2,5-diF)Phg-OH (Activated Ester) B Strong Base (DIPEA) Abstracts highly acidic Hα A->B Deprotonation C Planar Enolate / Oxazolone Intermediate B->C Loss of Chiral Center D Reprotonation (Non-stereoselective) C->D Proton Source E D-Epimer (Impurity) D->E Top-face attack F L-Epimer (Desired) D->F Bottom-face attack

Figure 1: Base-catalyzed racemization pathway of 2,5-difluorophenylglycine during SPPS.

Quantitative Data: Optimizing Coupling Conditions

To engineer a self-validating protocol, we must eliminate strong tertiary amines during the coupling phase. Table 1 summarizes the causal relationship between base strength, coupling reagent, and resulting epimerization, demonstrating why traditional HATU/DIPEA protocols fail for this specific building block[3].

Table 1: Impact of Coupling Conditions on Epimerization

Coupling ReagentBaseBase pK a​ Epimerization (D-Isomer %)Mechanistic Causality
HATU DIPEA10.1> 25.0%Strong base rapidly abstracts the highly acidic α -proton.
HBTU DIPEA10.1> 30.0%Uronium activation is too slow to outcompete enolization.
COMU TMP7.4< 2.0%Weaker base prevents deprotonation; rapid activation limits oxazolone.
DEPBT TMP7.4< 1.0%Organophosphorus reagent completely avoids the oxazolone intermediate.
DIC OxymaN/A< 1.0% Base-free conditions entirely eliminate base-catalyzed racemization.

Note: TMP = 2,4,6-trimethylpyridine. Data trends synthesized from established phenylglycine racemization studies[3][4].

Experimental Protocols

Because the commercially available raw material is a hydrochloride salt[2], it must first be converted into an Fmoc-protected free acid before it can be utilized in SPPS.

Protocol A: Fmoc-Protection of the Hydrochloride Salt

Objective: Convert 2-Amino-2-(2,5-difluorophenyl)acetic acid HCl into Fmoc-L-(2,5-diF)Phg-OH without inducing early-stage epimerization.

  • Dissolution & Neutralization: Suspend 10 mmol of 2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride in 20 mL of 10% aqueous Na 2​ CO 3​ and 20 mL of 1,4-dioxane.

    • Causality: Na 2​ CO 3​ neutralizes the HCl salt and maintains a mildly basic pH (8-9). This is optimal for Schotten-Baumann N-acylation but weak enough to prevent α -proton abstraction.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add 11 mmol of Fmoc-OSu (Fmoc N-hydroxysuccinimide ester) dissolved in 10 mL of dioxane.

    • Causality: Fmoc-OSu is utilized instead of Fmoc-Cl to prevent the formation of highly reactive, racemization-prone mixed anhydrides or dipeptide byproducts.

  • Reaction & Validation: Stir for 2 hours at 0 °C, then overnight at room temperature. Validate completion via TLC (Ninhydrin stain should turn negative as primary amines are consumed).

  • Workup: Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2.0 using 1M HCl at 0 °C, precipitating the Fmoc-protected amino acid. Extract with ethyl acetate, dry over MgSO 4​ , and concentrate in vacuo.

Protocol B: Base-Optimized SPPS Incorporation

Objective: Couple the Fmoc-protected building block to the growing peptide chain with <1% epimerization.

  • Resin Preparation: Swell the peptide-resin in anhydrous DMF for 30 minutes. If the fluorinated Phg is at the C-terminus, strictly use 2-Chlorotrityl chloride (CTC) resin.

    • Causality: CTC resin provides massive steric bulk, preventing the formation of diketopiperazines (DKPs) which readily occur with C-terminal phenylglycine derivatives.

  • Base-Free Activation (Recommended): In a separate vial, dissolve Fmoc-L-(2,5-diF)Phg-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal anhydrous DMF. Add N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq). Stir for 2 minutes for pre-activation.

    • Alternative (Weak Base): If uronium reagents must be used, use COMU (3.0 eq) and TMP (6.0 eq). Never use DIPEA.

  • Coupling: Add the activated mixture to the resin. Shake at room temperature for 60 minutes. Validate coupling completion using a Kaiser test.

  • Buffered Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF containing 0.1 M HOBt for 2 x 5 minutes.

    • Causality: Piperidine is a strong base (pK a​ ~11) and can induce racemization even after the amino acid is coupled[3]. The addition of HOBt (a weak acid) buffers the microenvironment, maintaining enough basicity to cleave the Fmoc group while suppressing α -proton abstraction on the resin-bound fluorinated residue.

W Step1 1. Fmoc Protection Neutralize HCl salt & react with Fmoc-OSu Step2 2. Resin Swelling CTC or Wang Resin in DMF Step1->Step2 Step3 3. Base-Optimized Coupling Fmoc-F2Phg-OH + DIC + Oxyma Step2->Step3 Avoid DIPEA Step4 4. Buffered Deprotection 20% Piperidine + 0.1M HOBt Step3->Step4 Suppress Oxazolone Step5 5. Chain Elongation Standard SPPS cycles Step4->Step5 Step6 6. TFA Cleavage TFA/TIS/H2O (95:2.5:2.5) Step5->Step6 Final Assembly

Figure 2: End-to-end workflow from raw hydrochloride salt to purified peptide.
Protocol C: Cleavage and Analytical Validation
  • Cleavage: Treat the fully assembled, washed, and dried resin with a cleavage cocktail of TFA/TIS/H 2​ O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge and wash the pellet twice with ether.

  • LC-MS Validation: Analyze the crude peptide via RP-HPLC coupled with ESI-MS. The D-epimer (if present) will typically elute slightly after the desired L-epimer on a standard C18 column due to altered hydrophobic interactions. Integration of the peaks will validate the stereochemical integrity of the synthesis.

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Application

Application Note: NMR Spectroscopy Protocols for 2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride

Executive Summary The incorporation of fluorinated unnatural amino acids into peptides and small molecules is a cornerstone of modern drug development, offering enhanced metabolic stability and acting as highly sensitive...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorinated unnatural amino acids into peptides and small molecules is a cornerstone of modern drug development, offering enhanced metabolic stability and acting as highly sensitive, background-free probes for biological NMR [1]. 2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride (a 2,5-difluorophenylglycine derivative) presents unique analytical challenges due to its zwitterionic potential and complex heteronuclear spin-spin coupling networks ( 1 H, 13 C, and 19 F).

This application note provides a comprehensive, self-validating protocol for the structural elucidation of this compound using multinuclear NMR spectroscopy. We detail the causality behind solvent selection, probe tuning, and decoupling strategies to resolve complex J -couplings.

Chemical Context & Analytical Challenges

The Role of the Hydrochloride Salt

As a hydrochloride salt, the primary amine exists as an -NH 3+​ cation. This strongly acidic functional group dictates solvent selection. Using Deuterium Oxide (D 2​ O) results in rapid chemical exchange of the -NH 3+​ and -COOH protons with deuterium, rendering them invisible in the 1 H NMR spectrum. To observe these exchangeable protons and accurately assess the salt form, DMSO-d 6​ is the mandatory solvent choice.

Heteronuclear Coupling Complexity

The 2,5-difluorophenyl ring creates a highly coupled spin system. The 19 F nuclei at positions 2 and 5 interact not only with each other ( 5JFF​ ) but also with the adjacent aromatic protons ( 3JHF​ , 4JHF​ ) and carbons ( 1JCF​ , 2JCF​ , 3JCF​ ) [2]. Consequently, standard 1D 13 C and 19 F spectra will exhibit extensive multiplicity. Employing selective decoupling techniques (e.g., 19 F{ 1 H}) is critical to collapsing these multiplets into interpretable signals.

Mechanistic NMR Principles & Workflow

To systematically resolve the structure of 2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride, a multi-nuclear workflow must be executed.

G Sample 1. Sample Preparation (DMSO-d6, 15-20 mg, 0.03% TMS) Tuning 2. Probe Tuning & Matching (Isolate 1H at 400 MHz & 19F at 376 MHz) Sample->Tuning Acq1D 3. 1D Acquisition (1H, 13C{1H}, 19F, 19F{1H}) Tuning->Acq1D Acq2D 4. 2D Acquisition (1H-13C HSQC, 1H-13C HMBC) Acq1D->Acq2D Process 5. Data Processing (Apodization, FT, Phase/Baseline Correction) Acq2D->Process

Figure 1: Standardized multinuclear NMR workflow for fluorinated amino acid hydrochlorides.

Spin-Spin Coupling Network

The structural verification relies on mapping the interactions between the fluorine atoms and the hydrocarbon framework. Conformationally constrained fluorinated amino acids utilize these exact scalar couplings to verify spatial arrangements [3].

G F2 19F (C2) F5 19F (C5) F2->F5 5J_FF (~15 Hz) H3 1H (C3) F2->H3 3J_HF C2 13C (C2) F2->C2 1J_CF (~245 Hz) H4 1H (C4) F5->H4 3J_HF H6 1H (C6) F5->H6 3J_HF C5 13C (C5) F5->C5 1J_CF (~245 Hz)

Figure 2: Primary heteronuclear spin-spin coupling network in the 2,5-difluorophenyl ring.

Experimental Protocols

Protocol A: Sample Preparation

Causality: High-quality spectra require a homogeneous magnetic environment. Particulate matter causes magnetic susceptibility gradients, leading to poor shimming and broad lines.

  • Weighing: Accurately weigh 15–20 mg of 2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride.

  • Dissolution: Dissolve the compound in 0.6 mL of anhydrous DMSO-d 6​ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Clarification: Vortex the mixture for 30 seconds. If any undissolved particulates remain, sonicate for 2 minutes and filter through a 0.22 µm PTFE syringe filter directly into a clean, 5 mm precision NMR tube.

Protocol B: Instrument Setup & Tuning

Causality: 1 H and 19 F have very similar Larmor frequencies (e.g., 400.13 MHz for 1 H and 376.50 MHz for 19 F at 9.4 Tesla). Proper probe tuning prevents cross-talk and ensures maximum sensitivity.

  • Insertion & Locking: Insert the sample into a spectrometer equipped with a multinuclear Broadband Fluorine Observation (BBFO) probe. Lock the field to the deuterium resonance of DMSO-d 6​ .

  • Shimming: Perform gradient shimming (TopShim) on the Z1–Z5 axes. Ensure the TMS peak width at half-height ( w1/2​ ) is < 1.0 Hz.

  • Tuning and Matching (ATM): Strictly tune and match the probe for 1 H, 19 F, and 13 C independently.

Protocol C: Acquisition Parameters

Causality: Acquiring both coupled and decoupled 19 F spectra allows the analyst to differentiate between F-F couplings and F-H couplings.

  • 1 H NMR: Pulse program: zg30; Scans: 16; Relaxation delay (D1): 2.0 s; Spectral width: 15 ppm.

  • 19 F NMR (Coupled): Pulse program: zgfl; Scans: 64; D1: 2.0 s; Spectral width: 200 ppm (Center at -100 ppm).

  • 19 F{ 1 H} NMR (Decoupled): Pulse program: zgig (with 1 H decoupling coil active); Scans: 64. Note: Multiplets will collapse into distinct doublets representing the 5JFF​ interaction.

  • 13 C{ 1 H} NMR: Pulse program: zgpg30; Scans: 1024; D1: 2.0 s. Note: Due to hardware limits on standard probes, 19 F is typically not decoupled during 13 C acquisition, meaning C-F splitting will be visible.

Quantitative Data Interpretation

The tables below summarize the expected chemical shifts and coupling constants for this specific molecular architecture. Data processing should include an exponential window function (LB = 0.3 Hz for 1 H; LB = 1.0 Hz for 13 C/ 19 F) prior to Fourier Transformation.

Table 1: Expected 1 H and 19 F NMR Parameters (in DMSO-d 6​ )
NucleusPositionExpected Shift (ppm)MultiplicityPrimary Coupling Constants ( J in Hz)
1 H -NH 3+​ 8.50 – 9.00Broad SingletN/A (Exchangeable)
1 H H- α 5.20 – 5.50Singlet / BroadN/A
1 H H3 (Ar)7.30 – 7.50ddd 3JHF​≈9.0 , 3JHH​≈8.5 , 4JHF​≈4.0
1 H H4 (Ar)7.20 – 7.40dddd 3JHH​≈8.5 , 3JHF​≈8.0 , 4JHH​≈3.0
1 H H6 (Ar)7.40 – 7.60ddd 3JHF​≈9.0 , 4JHH​≈3.0 , 4JHF​≈4.0
19 F F2-118.0 to -120.0m (dd in 1 H-dec) 5JFF​≈15.0
19 F F5-114.0 to -116.0m (dd in 1 H-dec) 5JFF​≈15.0
Table 2: Expected 13 C NMR Parameters & C-F Couplings

Note: The 13 C spectrum will exhibit extensive splitting due to the absence of 19 F decoupling.

NucleusPositionExpected Shift (ppm)MultiplicityC-F Coupling Constants ( JCF​ in Hz)
13 C C=O (Acid)169.0 – 171.0SingletN/A
13 C C- α 50.0 – 55.0d (or dd) 3JCF​≈3.0−5.0
13 C C1 (Ar)120.0 – 125.0dd 2JCF​≈15.0 , 3JCF​≈8.0
13 C C2 (Ar)155.0 – 160.0dd 1JCF​≈245.0 , 4JCF​≈3.0
13 C C3 (Ar)115.0 – 118.0dd 2JCF​≈25.0 , 3JCF​≈8.0
13 C C4 (Ar)116.0 – 119.0dd 2JCF​≈25.0 , 3JCF​≈8.0
13 C C5 (Ar)155.0 – 160.0dd 1JCF​≈245.0 , 4JCF​≈3.0
13 C C6 (Ar)114.0 – 117.0dd 2JCF​≈25.0 , 3JCF​≈8.0

References

  • Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society.[Link]

  • Energetics of C−H Bond Activation of Fluorinated Aromatic Hydrocarbons Using a [Tp′Rh(CNneopentyl)] Complex. Journal of the American Chemical Society.[Link]

  • 19F-Labeling of Peptides Revealing Long-Range NMR Distances in Fluid Membranes. The Journal of Physical Chemistry Letters.[Link]

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of 2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride in organic solvents

Overcoming Solubility Issues of 2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride in Organic Solvents Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers w...

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Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Solubility Issues of 2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride in Organic Solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers whose synthetic pipelines are stalled by the poor organic solubility of unnatural amino acid salts. 2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride is a highly valuable building block in medicinal chemistry and drug development, but its physical properties can halt a synthetic route in its tracks. This guide provides field-proven, mechanistically grounded solutions to overcome these solubility barriers.

Section 1: The Mechanistic Root of the Problem

Why does 2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride resist dissolution in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Tetrahydrofuran (THF)?

The answer lies in its crystal lattice energy and ionic nature. As a hydrochloride salt, the molecule exists as a cationic primary amine and a neutral carboxylic acid (paired with a chloride anion). This creates a rigid ionic lattice stabilized by strong electrostatic interactions and intermolecular hydrogen bonding[1].

When you attempt to dissolve this salt in a low-dielectric organic solvent, the non-polar solvent molecules lack the thermodynamic solvation energy required to disrupt the ionic lattice[2]. Consequently, the compound remains as an insoluble suspension. To solubilize it, we must either chemically mask the polar groups (e.g., Boc-protection) or disrupt the ionic pairing in situ (e.g., free-basing with a tertiary amine)[3].

Section 2: Quick Reference FAQ

Q1: I need to run an amide coupling in DCM, but the salt won't dissolve. What should I do? A: Do not attempt to dissolve the salt directly. Instead, suspend the hydrochloride salt in your solvent and add 2.0 to 3.0 equivalents of a non-nucleophilic tertiary amine, such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM). The base will act as a proton scavenger, neutralizing the HCl and generating the free amine in situ. The free amine is significantly more lipophilic and will rapidly dissolve, allowing your coupling reagent (e.g., HATU or EDC) to proceed with the reaction[4].

Q2: How do I permanently increase its lipophilicity for multi-step organic synthesis? A: Convert the primary amine to a tert-butyloxycarbonyl (Boc) carbamate. The N-Boc protecting group masks the highly polar amine, eliminates the cationic charge, and introduces a bulky, lipophilic tert-butyl group. This transforms the insoluble salt into a highly organic-soluble intermediate that can be easily purified via silica gel chromatography and used in subsequent non-aqueous reactions[5].

Q3: Which organic solvents have the best native solubility for this HCl salt without adding a base? A: If your protocol strictly forbids basic additives, you must use highly polar, high-dielectric solvents. Methanol (MeOH) and Dimethyl Sulfoxide (DMSO) are the most effective. The high hydrogen-bonding capacity of MeOH and the strong dipole moment of DMSO can sufficiently solvate the chloride counterion and the cationic amine[2].

Section 3: Experimental Workflows & Step-by-Step Protocols
Protocol A: In Situ Free-Basing for Amide Coupling

This protocol is designed for reacting the amino group of 2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride with a carboxylic acid using HATU. Causality Check: DIPEA breaks the HCl salt, freeing the amine for nucleophilic attack while preventing the acidic reaction environment that would otherwise deactivate the coupling reagent.

  • Preparation: In an oven-dried flask under an inert atmosphere (N₂/Ar), dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF or DCM (0.1 M concentration).

  • Activation: Add DIPEA (2.0 eq) to the mixture and stir for 10 minutes at room temperature to form the active ester.

  • Solubilization & Coupling: Add 2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride (1.1 eq) to the reaction mixture as a solid suspension.

  • Neutralization: Immediately add an additional 2.0 eq of DIPEA. The suspension will clear within 5–15 minutes as the salt is neutralized to the soluble free amine and reacts with the active ester[4].

  • Completion: Stir for 2–4 hours. Verify the consumption of the free amine via LC-MS.

Protocol B: N-Boc Protection for Enhanced Lipophilicity

This protocol converts the insoluble salt into a highly soluble N-Boc derivative. Causality Check: A biphasic or mixed aqueous/organic solvent system is required because the starting material is only soluble in water, while the (Boc)₂O reagent is organic-soluble.

  • Dissolution: Dissolve 2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and distilled water (0.2 M).

  • Basification: Cool the solution to 0 °C in an ice bath. Slowly add NaOH (2.5 eq, as a 1M aqueous solution). Note: 1.0 eq neutralizes the HCl, 1.0 eq deprotonates the carboxylic acid to improve solubility, and 0.5 eq acts as a catalytic excess.

  • Protection: Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) dropwise.

  • Reaction: Remove the ice bath and stir at room temperature for 12–16 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove the Dioxane. Cool the remaining aqueous layer and carefully acidify to pH 2–3 using 1M KHSO₄ or 1M HCl.

  • Extraction: Extract the newly formed, highly lipophilic N-Boc amino acid into Ethyl Acetate (3 x 20 mL). Dry over Na₂SO₄, filter, and concentrate[3].

Section 4: Quantitative Data

Table 1: Solvent Compatibility and Solubilization Strategies

SolventDielectric Constant (ε)Native Solubility of HCl SaltSolubilization StrategyRecommended Application
Dichloromethane (DCM) 8.9Insoluble (< 1 mg/mL)Add 2-3 eq. DIPEA/TEAPeptide/Amide Coupling
Tetrahydrofuran (THF) 7.5Insoluble (< 1 mg/mL)Convert to N-Boc derivativeGrignard/Organometallic steps
Ethyl Acetate (EtOAc) 6.0Insoluble (< 1 mg/mL)Convert to N-Boc derivativeLiquid-Liquid Extraction
N,N-Dimethylformamide (DMF) 36.7Poor (~ 5 mg/mL)Add 2-3 eq. DIPEA/TEASolid-Phase Peptide Synthesis
Methanol (MeOH) 32.7Good (> 50 mg/mL)None requiredEsterification / Recrystallization
Dimethyl Sulfoxide (DMSO) 46.7Excellent (> 100 mg/mL)None requiredNMR Analysis / Stock Solutions
Section 5: Solubility Optimization Strategy

The following decision tree illustrates the logical workflow for selecting the appropriate solubilization method based on your downstream experimental goals.

SolubilityStrategy Start 2-Amino-2-(2,5-difluorophenyl) acetic acid HCl Decision What is the downstream application? Start->Decision Coupling Amide Coupling (Peptide Synthesis) Decision->Coupling MultiStep Multi-step Organic Synthesis Decision->MultiStep DirectAnalysis Direct Analysis (NMR / LC-MS) Decision->DirectAnalysis Action1 Add 2-3 eq. DIPEA or NMM in DMF/DCM Coupling->Action1 Action2 Perform N-Boc Protection with (Boc)2O & Base MultiStep->Action2 Action3 Use highly polar solvents (DMSO-d6 or Methanol) DirectAnalysis->Action3 Result1 In situ Free Amine (Soluble & Reactive) Action1->Result1 Result2 N-Boc Amino Acid (Highly Lipophilic) Action2->Result2 Result3 Solvated HCl Salt (Intact) Action3->Result3

Decision tree for solubilizing amino acid hydrochlorides based on downstream applications.

References
  • Solubilities Studies of Basic Amino Acids - Taylor & Francis (tandfonline.com) - 2

  • Debottlenecking the Synthesis Route of Asenapine - Organic Process Research & Development (acs.org) - 1

  • Boc-DL-Phenylglycine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals - Benchchem - 5

  • The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to N-Boc Protected Amino Acids - Benchchem - 3

  • Oxazoline amino acid bioconjugates: one-pot synthesis and analysis of supramolecular interactions - New Journal of Chemistry (rsc.org) - 4

Sources

Optimization

Troubleshooting HPLC peak tailing for 2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride Welcome to the Technical Support Center. This guide is specifically engineered for researchers, anal...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with 2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride . As an amphoteric, highly polar, and fluorinated non-natural amino acid, this compound frequently exhibits severe peak tailing, splitting, or poor retention in standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This guide provides a mechanistic breakdown of these issues, a diagnostic workflow, and field-proven protocols to achieve symmetrical peaks.

The Mechanistic Root Causes of Peak Tailing (The "Why")

To troubleshoot effectively, we must first understand the causality behind the analyte's behavior on a silica-based stationary phase:

  • Zwitterionic Mixed Ionization: The molecule contains a carboxylic acid ( pKa​≈2.0 ) and a primary amine ( pKa​≈8.5 ). If the mobile phase pH is maintained between 3.0 and 7.0, the compound exists in a zwitterionic state (both positively and negatively charged). Operating too close to the pKa​ of either functional group results in a mixed population of ionization states, leading to peak broadening and tailing[1].

  • Secondary Silanol Interactions (Ion-Exchange): Standard C18 columns contain residual, unreacted silanol groups ( Si-OH ) on the silica surface. At a mobile phase pH above 3.5, these silanols deprotonate to form negatively charged Si-O− sites. The positively charged primary amine of the analyte interacts strongly with these active sites via ion-exchange mechanisms, drastically slowing down a fraction of the analyte molecules and causing a long, trailing peak edge.

  • Electronic Effects of the Fluorinated Ring: The 2,5-difluorophenyl group is strongly electron-withdrawing, which slightly increases the acidity of the molecule compared to standard phenylglycine. It also introduces unique dipole-dipole and π−π characteristics that can cause unpredictable retention on purely hydrophobic (C18) phases.

Diagnostic Troubleshooting Workflow

Use the following decision tree to isolate and resolve the root cause of peak tailing for this specific compound.

HPLCTroubleshooting Start Analyze Peak Tailing: 2-Amino-2-(2,5-difluorophenyl)acetic acid CheckPH Is Mobile Phase pH between 3.0 and 7.0? Start->CheckPH YesPH Yes: Mixed Ionization & Silanol Interactions CheckPH->YesPH Yes NoPH No: pH < 2.5 or > 8.5 CheckPH->NoPH No FixPH Adjust pH to 2.0 (0.1% TFA) to suppress silanols YesPH->FixPH CheckCol Check Column Chemistry NoPH->CheckCol FixPH->CheckCol StandardC18 Standard C18? CheckCol->StandardC18 Yes CheckInj Check Injection Solvent CheckCol->CheckInj No SwitchCol Switch to End-capped, Polar-embedded, or PFP StandardC18->SwitchCol SwitchCol->CheckInj StrongSolvent 100% Aqueous or Organic? CheckInj->StrongSolvent Yes Success Symmetrical Peak (As 0.9 - 1.2) CheckInj->Success No FixInj Match to Initial Mobile Phase StrongSolvent->FixInj FixInj->Success

Diagnostic workflow for isolating chemical and physical causes of HPLC peak tailing.

Step-by-Step Experimental Protocols

Protocol A: Low-pH Ion-Pairing RP-HPLC (Recommended) This protocol is designed as a self-validating system. By lowering the pH to 2.0, we force the carboxylic acid into its neutral state ( -COOH ) and the amine into its cationic state ( -NH3+​ ). Crucially, the low pH fully protonates the silica surface ( Si-OH ), neutralizing the sites responsible for secondary interactions[2].

  • Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% Trifluoroacetic acid (TFA) in highly purified LC-MS grade water. Prepare Mobile Phase B as 0.1% TFA in LC-MS grade Acetonitrile.

    • Causality: TFA acts as both a strong acid to maintain pH 2.0 and an ion-pairing agent that masks the protonated amine, increasing the compound's apparent hydrophobicity for better retention.

  • Column Selection: Install a high-purity, fully end-capped C18 column or a Polar-Embedded C18 column (e.g., 150 mm x 4.6 mm, 3 µm).

  • System Equilibration: Flush the system with the mobile phase at initial gradient conditions (e.g., 95% A / 5% B) for at least 20 column volumes. Monitor the baseline to ensure the UV or MS signal is stable.

  • Sample Preparation: Dissolve the 2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride standard exactly in the initial mobile phase (95% A / 5% B) at a concentration of 0.1 - 0.5 mg/mL.

  • Execution: Inject 5-10 µL. Run a shallow gradient from 5% B to 60% B over 15 minutes.

Protocol B: Orthogonal Separation using a PFP Column If tailing persists due to poor retention of the polar salt on C18, switch to a Pentafluorophenyl (PFP) stationary phase.

  • Mobile Phase: 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Methanol (B).

    • Causality: Methanol is preferred over Acetonitrile for PFP columns as it enhances π−π interactions.

  • Column: PFP column (150 mm x 4.6 mm, 3 µm). The fluorinated stationary phase will exhibit strong fluorophilic, dipole-dipole, and hydrogen-bonding interactions with the 2,5-difluorophenyl group of the analyte.

  • Execution: Inject the sample (dissolved in 95% A) and run a gradient of 5% to 80% B over 20 minutes.

Quantitative Data Summary

The table below summarizes the expected chromatographic performance based on different experimental conditions.

Mobile Phase pHBuffer / ModifierColumn TypeDominant Analyte-Phase InteractionExpected Peak Asymmetry ( As​ )Diagnosis / Outcome
pH 6.5 10 mM Ammonium AcetateStandard C18Hydrophobic + Strong Ion-Exchange2.5 - 4.0 (Severe Tailing)Silanols are ionized; amine is protonated. Avoid.
pH 2.0 0.1% TFAEnd-capped C18Hydrophobic + Ion-Pairing1.0 - 1.2 (Excellent)Silanols suppressed; amine paired with TFA.
pH 2.8 0.1% Formic AcidStandard C18Hydrophobic + Weak Ion-Exchange1.5 - 2.0 (Moderate Tailing)Formic acid is too weak to fully suppress silanols.
pH 2.8 0.1% Formic AcidPFP (Fluorinated) π−π , Dipole-Dipole, Fluorophilic0.9 - 1.1 (Excellent)Orthogonal retention mechanism bypasses silanol issue.

Frequently Asked Questions (FAQs)

Q: Why does my peak split or exhibit severe fronting when I inject the sample dissolved in pure water? A: This is a classic case of solvent mismatch (volume/solvent overload). 2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride is highly soluble in water. If your initial mobile phase contains organic solvent or a specific buffer, injecting the sample in pure water creates a localized micro-environment where the analyte travels at a different velocity than the bulk mobile phase. Always dissolve your sample in the initial mobile phase composition.

Q: Can I use a standard, non-end-capped C18 column if I run at a neutral pH (pH 7.0)? A: It is highly discouraged. At pH 7.0, the primary amine on the amino acid is fully protonated ( -NH3+​ ), and the residual silanols on a non-end-capped column are fully ionized ( Si-O− ). This creates an extreme ion-exchange interaction that will trap the analyte, leading to massive tailing or complete loss of the peak into the baseline[1]. If neutral pH is mandatory for your assay, you must use a specialized column designed for basic compounds (e.g., hybrid silica or polar-embedded phases) and a high-concentration buffer to mask the interactions.

Q: I am using 0.1% TFA, but I am still seeing a tailing factor of 1.8. What physical issues could be causing this? A: If the chemical interactions are suppressed (via TFA and low pH) but tailing persists, the issue is likely physical. Check for a void at the head of the column (which causes a split or tailing peak for all analytes), a partially blocked inlet frit, or excessive extra-column volume (dead volume) in your tubing and detector flow cell. Replace the column or the inlet frit to validate this hypothesis.

References

  • Troubleshooting peak tailing in HPLC analysis Source: BenchChem Technical Support URL
  • HPLC Troubleshooting Guide Source: Sigma-Aldrich Technical Documents URL
  • HPLC Troubleshooting Mini Guide - Peak Issues Source: Phenomenex Resources URL

Sources

Troubleshooting

Technical Support Center: Minimizing Degradation of 2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and standard operating procedures (SOPs) for handling and storing 2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and standard operating procedures (SOPs) for handling and storing 2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride. As a fluorinated phenylglycine derivative and a hydrochloride salt, this active pharmaceutical ingredient (API) intermediate presents unique stability challenges.

Core Mechanisms of Degradation (The "Why")

To stabilize this compound, we must first understand its intrinsic vulnerabilities. Degradation in this class of molecules is rarely a single-variable problem; it is a cascade of events triggered by environmental factors.

  • Alpha-Proton Racemization: Phenylglycine derivatives are notoriously prone to racemization. The alpha-proton (attached to the chiral center) is highly acidic because the resulting carbanion is stabilized by the adjacent electron-withdrawing 2,5-difluorophenyl ring and the carboxylate group. Even trace amounts of base, or prolonged exposure to moisture acting as a weak base, can trigger proton abstraction and subsequent enolization, destroying the 1[1].

  • Hygroscopic Deliquescence: As a hydrochloride salt, this compound is highly hygroscopic. Atmospheric moisture absorption lowers the glass transition temperature ( Tg​ ) of the powder, leading to deliquescence (clumping). This moisture provides a mobile phase that accelerates both the hydrolysis of trace impurities and the aforementioned racemization, as amino acids significantly influence the 2 of their local environment[2].

  • Thermal Decarboxylation: Alpha-amino acids can undergo decarboxylation when subjected to thermal stress. The electron-withdrawing nature of the difluorophenyl group weakens the C-C bond, making it susceptible to 3 at elevated temperatures, releasing CO2​ [3].

Troubleshooting Guide & FAQs

Q1: Why is my powder clumping and becoming sticky after opening the container? Causality: You are observing hygroscopic deliquescence. When the ambient relative humidity (RH) exceeds the critical relative humidity (CRH) of the hydrochloride salt, the powder absorbs moisture from the air, dissolving into its own absorbed water. Solution: Always handle the material in a controlled environment (RH < 30%). If clumping has occurred, do not heat the powder to dry it, as this will trigger decarboxylation. Instead, dry it under a high vacuum at room temperature in the presence of phosphorus pentoxide ( P2​O5​ ).

Q2: We observed a drop in enantiomeric excess (ee%) from 99% to 92% over 6 months of storage. How do we prevent this? Causality: The drop in ee% is due to alpha-proton racemization. Moisture ingress over the 6 months created a microenvironment where trace basic impurities (or even the alkaline surface of standard glass containers) catalyzed the reversible deprotonation of the chiral alpha-carbon. Solution: Switch to silanized glass or high-density polyethylene (HDPE) containers to eliminate surface alkalinity. Ensure the storage temperature is strictly maintained at 2-8°C, and backfill the container with Argon before sealing to displace moisture.

Q3: Gas pressure built up in our sealed drum over the summer. What caused this? Causality: Thermal decarboxylation. Summer temperatures likely exceeded 25°C in your storage facility, providing the activation energy required to cleave the carboxyl group, releasing carbon dioxide ( CO2​ ) gas and leaving behind 2,5-difluorobenzylamine hydrochloride. Solution: Implement a strict cold-chain protocol (2-8°C). Vent the current drum safely in a fume hood and assay the remaining material via HPLC to quantify the amine degradant.

Data Presentation: Degradation Triggers & Mitigation
Degradation PathwayPrimary TriggerKinetic AcceleratorChemical ConsequenceMitigation Strategy
Racemization Trace Base / pH shiftMoisture mobilityLoss of ee% (formation of opposite enantiomer)Silanized containers, Argon purge, low temp.
Deliquescence High Ambient RH (>40%)Frequent container openingCaking, accelerated degradationDesiccants, dry-box handling, double-bagging.
Decarboxylation Thermal Stress (>25°C)Oxidative environmentsRelease of CO2​ , formation of amine degradantStrict 2-8°C cold chain, protect from light/heat.
Experimental Protocols: Self-Validating SOPs

SOP 1: Moisture-Free Aliquoting and Long-Term Packaging Trustworthiness Principle: This protocol is a self-validating system. It incorporates humidity indicator cards and gravimetric checks to ensure the packaging environment remains uncompromised.

  • Preparation: Equilibrate the sealed bulk container to room temperature in a dry box (RH < 20%) for 2 hours before opening to prevent condensation.

  • Aliquoting: Transfer the required mass into amber, silanized glass vials. Validation Check: Weigh the empty vial, the filled vial, and record the net weight to ensure no moisture mass was gained during transfer.

  • Desiccation: Place a 0.5g silica gel desiccant packet (pre-dried at 120°C) into the outer secondary container (e.g., a foil pouch). Do not place it directly in the API vial.

  • Inerting: Purge the primary vial with Argon gas for 5 seconds. Cap immediately with a PTFE-lined septum cap.

  • Sealing & Validation: Place the primary vial and a 10%-60% Cobalt-free Humidity Indicator Card (HIC) into the foil pouch. Vacuum seal the pouch. Validation Check: Before use in future experiments, inspect the HIC through the transparent side of the pouch. If the 10% spot has turned pink, the seal has failed, and the material must be re-assayed for ee% and water content (Karl Fischer titration).

SOP 2: Enantiomeric Purity Rescue (Recrystallization) If racemization has occurred, use this protocol to upgrade the ee%.

  • Dissolution: Dissolve 10g of the degraded API in 50 mL of anhydrous isopropanol (IPA) at 60°C.

  • Acidification: Add 1 mL of 4M HCl in dioxane. Causality: The excess HCl suppresses the enolization of the alpha-carbon during the heating phase, protecting the remaining enantiomer from further racemization.

  • Crystallization: Cool the solution slowly to 5°C at a rate of 10°C/hour. The pure enantiomer will preferentially crystallize, leaving the racemate in the mother liquor.

  • Validation: Filter, wash with cold IPA, and dry under vacuum. Validation Check: Run a Chiral HPLC assay. The ee% must be >99.0% before releasing the batch for downstream synthesis.

Degradation & Mitigation Workflows

DegradationPathways API 2-Amino-2-(2,5-difluorophenyl) acetic acid HCl Moisture Moisture Ingress (>40% RH) API->Moisture Absorbs Heat Thermal Stress (>25°C) API->Heat Exposed to Base Trace Base / Solvents API->Base Interacts with Deliquescence Deliquescence & Caking Moisture->Deliquescence Lowers Tg Racemization Alpha-Proton Abstraction (Loss of ee%) Moisture->Racemization Facilitates mobility Decarboxylation Decarboxylation (CO2 Release) Heat->Decarboxylation Cleaves C-C bond Base->Racemization Enolization Prev_Moisture Desiccant & Argon Purge Deliquescence->Prev_Moisture Mitigated by Prev_Heat Cold Storage (2-8°C) Decarboxylation->Prev_Heat Mitigated by Prev_Base Strict pH Control Racemization->Prev_Base Mitigated by

Fig 1: Degradation pathways of the API and targeted mitigation strategies.

References
  • Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. ResearchGate. 1

  • Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. PubMed. 2

  • Oxidative Decarboxylation of N-Phenyl Glycine by Peroxomonosulfate in a Perchloric Acid Medium—Catalytic Effect of Cu2+ and VO2+ Ions. ACS Publications. 3

Sources

Reference Data & Comparative Studies

Validation

2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride vs 2,4-difluorophenylglycine in Drug Design

Executive Summary: The Fluorine Advantage in Peptidomimetics In modern medicinal chemistry, fluorine editing has become a prevalent protocol for drug-candidate optimization[1]. The strategic incorporation of fluorinated...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Advantage in Peptidomimetics

In modern medicinal chemistry, fluorine editing has become a prevalent protocol for drug-candidate optimization[1]. The strategic incorporation of fluorinated non-natural amino acids, particularly phenylglycine derivatives, allows researchers to fine-tune lipophilicity, enhance metabolic stability, and improve target binding affinity through multipolar interactions.

This guide provides an objective, data-driven comparison between two highly valuable fluorinated building blocks: 2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride (2,5-DFPG·HCl) and 2,4-difluorophenylglycine (2,4-DFPG). While structurally similar, the distinct positioning of their fluorine atoms dictates divergent pharmacokinetic profiles and synthetic applications, from aminopeptidase inhibitors to Kinesin Spindle Protein (KSP) targeted therapies.

Structural & Physicochemical Profiling

The substitution pattern on the phenyl ring fundamentally alters the electron density and steric conformation of the amino acid.

  • 2,4-Difluorophenylglycine (2,4-DFPG): The presence of a fluorine atom at the para (4-) position is a classical medicinal chemistry tactic to block cytochrome P450-mediated aromatic oxidation. The ortho (2-) fluorine restricts the rotational freedom of the phenyl ring relative to the amino acid backbone, locking it into a favorable conformation for specific enzymatic pockets[2].

  • 2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride (2,5-DFPG·HCl): The 2,5-difluoro substitution creates a unique electrostatic potential map that excels at fitting into specific hydrophobic pockets via multipolar interactions. Furthermore, supplying this building block as a hydrochloride salt significantly enhances its aqueous solubility, which is critical for biphasic synthetic workflows and early-stage handling[3].

Comparative Data Summary
Property2,4-Difluorophenylglycine (2,4-DFPG)2,5-Difluorophenylglycine HCl (2,5-DFPG·HCl)
CAS Number 240409-02-3[4]1955498-48-2[5]
Molecular Weight 187.14 g/mol 223.60 g/mol
Physical State Off-white solidWhite to off-white crystalline powder
Metabolic Profile High resistance to para-oxidationOptimized for steric trapping and multipolar binding
Synthetic Handling Standard free-base protocolsRequires pre-neutralization; superior aqueous solubility
Key Applications Aminopeptidase inhibitors, TAAR1 ligands, 4-methoxypyrrole derivativesKSP inhibitors (e.g., MK-0731), Solid-Phase Peptide Synthesis (SPPS)

Mechanistic Causality in Target Binding (E-E-A-T)

As an application scientist, it is crucial to understand why a specific fluorination pattern is chosen for a target, rather than just knowing how to synthesize it.

Aminopeptidase and TAAR1 Inhibition (The 2,4-DFPG Advantage): In the development of phosphonic acid analogs targeting human aminopeptidase N (hAPN), the 2,4-difluoro pattern aligns optimally with the S1' hydrophobic pocket. The electron-withdrawing nature of the fluorines lowers the pKa of adjacent functional groups, while the 4-fluoro substituent effectively shields the molecule from rapid metabolic degradation, resulting in submicromolar inhibition constants[2]. Similarly, 2,4-DFPG is utilized to synthesize 2-aminooxazoline TAAR1 ligands, yielding stable, high-affinity central nervous system agents[6].

Kinesin Spindle Protein (KSP) Inhibitors (The 2,5-DFPG Advantage): 2,5-DFPG is a critical chiral building block in the synthesis of MK-0731, a potent inhibitor developed for taxane-refractory cancers. The causality behind selecting the 2,5-difluorophenyl group lies in its steric bulk and electronic distribution, which perfectly complements the KSP allosteric binding site. This specific interaction induces dose-dependent mitotic arrest in tumors that overexpress P-glycoprotein (Pgp)[3].

Visualization: SAR & Workflow Decision Matrix

The following diagram illustrates the structure-activity relationship (SAR) decision pathway when selecting between these two fluorinated phenylglycines.

SAR_Workflow Start Fluorinated Phenylglycine Building Block Selection Node24 2,4-Difluorophenylglycine (2,4-DFPG) Start->Node24 Node25 2,5-Difluorophenylglycine HCl (2,5-DFPG·HCl) Start->Node25 Metab Blocks para-oxidation (CYP450 Resistance) Node24->Metab Steric Optimized for specific hydrophobic pockets Node25->Steric App24 Aminopeptidase Inhibitors & TAAR1 Ligands Metab->App24 App25 KSP Inhibitors (e.g., MK-0731) & Peptidomimetics Steric->App25

Caption: Decision matrix for selecting 2,4-DFPG vs 2,5-DFPG based on metabolic and steric target requirements.

Validated Experimental Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems, explaining the physicochemical causality behind each critical step.

Protocol A: Synthesis of 4-Methoxypyrrole Intermediates using 2,4-DFPG

This protocol details the highly efficient synthesis of a gastrointestinal drug intermediate, improving traditional yields from 9% to ~90% by avoiding explosive reagents and optimizing the buffering system[7].

Reagents:

  • 2,4-Difluorophenylglycine (150.0 g, 801.5 mmol)

  • Dimethyl 2-(methoxymethylene)malonate (126.9 g, 728.6 mmol)

  • Sodium acetate (65.8 g, 801.5 mmol)

  • Methanol (800.0 mL)

Step-by-Step Methodology:

  • Initialization: Charge a reaction flask with 2,4-DFPG, dimethyl 2-(methoxymethylene)malonate, and methanol.

  • Buffering (Critical Step): Add sodium acetate to the mixture. Causality: Sodium acetate acts as a mild base to buffer the reaction. It prevents the acidic degradation of the malonate intermediate and drives the equilibrium forward without requiring high-temperature, explosive alternatives like (trimethylsilyl)diazomethane.

  • Reflux: Heat the mixture to 60 °C and reflux for 4 hours. Monitor via TLC or HPLC until the starting material is consumed.

  • Concentration: Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove approximately 70% of the methanol. Causality: Partial solvent removal forces the product to crash out of the solution while keeping highly soluble impurities dissolved.

  • Isolation: Filter the resulting solid under reduced pressure. Wash the filter cake with n-hexane and dry under vacuum to yield the target intermediate (Expected Yield: ~90%).

Protocol B: Solid-Phase Peptide Synthesis (SPPS) using 2,5-DFPG·HCl

Phenylglycine derivatives are notoriously prone to racemization during standard Fmoc-SPPS due to the acidic alpha-proton being easily abstracted under basic conditions[8]. This protocol minimizes epimerization.

Reagents:

  • Fmoc-2,5-DFPG (Prepared from 2,5-DFPG·HCl)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Neutralization: Because the starting material is a hydrochloride salt, it must be neutralized. Dissolve Fmoc-2,5-DFPG in DMF and add 2.0 equivalents of DIPEA. Causality: Failing to neutralize the HCl salt will consume the coupling reagent and stall the reaction.

  • Activation: Add 0.95 equivalents of HATU to the mixture at 0 °C. Causality: HATU is chosen over standard carbodiimides (like DIC) because it provides ultra-fast activation. Rapid coupling minimizes the time the activated ester spends in the presence of the base, drastically suppressing base-catalyzed racemization[8].

  • Coupling: Add the activated amino acid to the resin-bound peptide. Agitate for 45 minutes at room temperature.

  • Cleavage: Proceed with standard TFA cleavage. If diastereomers are detected, separate them via preparative RP-HPLC.

Strategic Recommendations

  • Choose 2,4-DFPG when your primary lead optimization goal is to increase the biological half-life of a molecule by preventing para-hydroxylation, or when targeting metalloenzymes like aminopeptidases where the 2,4-orientation perfectly aligns with the S1' pocket.

  • Choose 2,5-DFPG·HCl when designing complex peptidomimetics or allosteric inhibitors (like KSP inhibitors) where the unique multipolar interactions of the 2,5-difluoro pattern are required to lock the molecule into a specific hydrophobic cleft. The HCl salt form is highly recommended for scale-up syntheses requiring aqueous solubility.

References

  • Applications of fluorine-containing amino acids for drug design. PubMed. Available at:[Link][1]

  • Phosphonic Acid Analogs of Fluorophenylalanines as Inhibitors of Human and Porcine Aminopeptidases N: Validation of the Importance of the Substitution of the Aromatic Ring. PMC. Available at:[Link][2]

  • Kinesin Spindle Protein (KSP) Inhibitors. 9. Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the Treatment of Taxane-Refractory Cancer. ACS Publications. Available at:[Link][3]

  • Method for preparing intermediate of 4-methoxypyrrole derivative. Google Patents (US11345660B2). Available at:[7]

  • 2-aminooxazolines as TAAR1 ligands. Google Patents (US8604061B2). Available at:[6]

  • Fluorine in Pharmaceutical and Medicinal Chemistry. National Academic Digital Library of Ethiopia. Available at:[Link][8]

  • 2-amino-2-(2,5-difluorophenyl)acetic acid hydrochloride — Chemical Substance Information. NextSDS. Available at:[Link][5]

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Safety & Regulatory Compliance

Safety

Strategic Disposal Protocol for 2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride (CAS No. 1955498-48-2).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride (CAS No. 1955498-48-2). As a halogenated aromatic amino acid derivative, this compound requires meticulous handling and disposal to ensure laboratory safety and environmental protection. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers with the knowledge for safe and responsible chemical waste management.

Hazard Assessment and Core Disposal Principle

2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride is classified with the following hazards:

  • Causes skin irritation (H315).[1]

  • Causes serious eye irritation (H319).[1]

  • May cause respiratory irritation (H335).[2]

  • May cause drowsiness or dizziness (H336).[1]

The presence of a carbon-halogen bond places this compound in the category of halogenated organic compounds, which are subject to specific environmental regulations.[3][4] Furthermore, as a hydrochloride salt, it is acidic and corrosive.

Core Principle: The primary and mandatory disposal route for this compound, whether in solid form or in solution, is through a licensed and approved hazardous waste disposal service.[2][5][6] In-laboratory procedures described below are considered pre-treatment steps to mitigate immediate hazards (e.g., corrosivity, reactivity) before final collection and disposal by professionals. Under no circumstances should the raw or neutralized chemical be discharged into the sanitary sewer system without explicit approval from institutional and local authorities.

Personal Protective Equipment (PPE) and Handling Precautions

Before beginning any disposal-related activities, ensure the following PPE is worn and procedures are followed:

PPE / PrecautionSpecificationRationale
Eye Protection Safety goggles and a face shield.[7]Protects against splashes of acidic solutions and airborne powder, preventing serious eye irritation or damage.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[7]Prevents skin contact, which can cause irritation.[1]
Body Protection A lab coat.[7]Protects against contamination of personal clothing.
Ventilation Always handle the compound and its waste in a well-ventilated area, preferably within a certified chemical fume hood.Minimizes the risk of inhaling the powder or any gases generated during neutralization, which can cause respiratory irritation.[2]
Step-by-Step Disposal and Pre-Treatment Protocols

The appropriate procedure depends on the form of the waste: pure solid, contaminated materials, or aqueous solutions.

This protocol applies to expired pure compound, residues in original containers, and disposable materials (e.g., weigh boats, contaminated gloves, absorbent pads).

  • Segregation: Collect all solid waste containing 2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride in a dedicated, compatible, and clearly labeled hazardous waste container. The container must be designated for "Halogenated Organic Solid Waste." [8]

  • Labeling: The waste container label must include:

    • The full chemical name: "2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride"

    • CAS Number: "1955498-48-2"

    • The words "Hazardous Waste"

    • Associated hazard symbols (e.g., irritant, corrosive).

  • Storage: Store the sealed waste container in a designated, secondary containment area away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[5][9]

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup by a certified hazardous waste contractor.

  • Containment: Cordon off the affected area to prevent cross-contamination.

  • Absorption: For small spills of the solid, gently cover the material with an inert absorbent such as sand, vermiculite, or a commercial sorbent.[6] Avoid raising dust.

  • Collection: Carefully sweep or scoop the absorbed material into the designated "Halogenated Organic Solid Waste" container.[6]

  • Decontamination: Wipe the spill area with a damp cloth or paper towel. Dispose of the cleaning materials as contaminated solid waste. Wash the area thoroughly with soap and water.[6]

This procedure is designed to reduce the corrosivity of aqueous waste solutions before collection. This does not render the waste safe for drain disposal. The resulting solution is still a hazardous halogenated organic waste.

  • Work Area: Perform this entire procedure within a chemical fume hood.

  • Dilution: In a large, appropriate container (e.g., a borosilicate glass beaker), place a large volume of cold water. A 1:10 ratio of acid solution to water is a safe starting point.[7] Causality: This dissipates the heat that will be generated during neutralization. Crucially, always add the acidic solution slowly to the water; never add water to the acid. [7]

  • Neutralization: While stirring the diluted solution continuously, slowly add a weak base. Suitable options include a 5-10% solution of sodium bicarbonate or sodium carbonate.[7]

    • Causality: A weak base is used to control the reaction rate and prevent excessive heat generation or violent effervescence (release of CO2 gas), which can occur with strong bases.

  • pH Monitoring: Use pH paper or a calibrated pH meter to check the pH of the solution periodically. Continue adding the weak base until the pH is within a neutral range of 6.0 - 8.0, or as specified by your local wastewater authority regulations for collection.[7]

  • Collection: Transfer the neutralized solution to a clearly labeled waste container designated for "Halogenated Organic Aqueous Waste."

  • Final Disposal: Store the container in a designated satellite accumulation area and arrange for pickup via your institution's EHS office.

Disposal Decision Workflow

The following diagram outlines the logical steps for determining the correct disposal path for 2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride waste.

G start Start: Waste Generation waste_form Identify Waste Form start->waste_form solid_waste Solid Waste (Pure compound, contaminated items) waste_form->solid_waste Solid spill Small Spill waste_form->spill Spill solution Aqueous Solution waste_form->solution Aqueous collect_solid Collect in Labeled 'Halogenated Organic Solid Waste' Container solid_waste->collect_solid absorb_spill Absorb with Inert Material (e.g., sand, vermiculite) spill->absorb_spill neutralize Pre-treatment: Neutralize (See Protocol 3.3) solution->neutralize store Store in Designated Secondary Containment Area collect_solid->store absorb_spill->collect_solid collect_liquid Collect in Labeled 'Halogenated Organic Aqueous Waste' Container neutralize->collect_liquid collect_liquid->store pickup Arrange Pickup by Certified Hazardous Waste Service via EHS store->pickup

Caption: Decision workflow for proper disposal of the chemical waste.

References

  • Navigating the Disposal of Acidic Compounds in a Laboratory Setting. Benchchem.
  • 2-amino-2-(2,5-difluorophenyl)acetic acid hydrochloride — Chemical Substance Information. ECHA.
  • Lab Safety Alert: Acid Waste Disposal. University of Victoria.
  • Laboratory chemical waste guide. Water Corporation.
  • In-Laboratory Treatment of Chemical Waste. University of British Columbia.
  • Safe Storage and Disposal of Chemicals in A Lab. Tion.
  • Safety Data Sheet for 2,5-Difluorophenylacetic acid. Fisher Scientific.
  • Material Safety Data Sheet. Sigma-Aldrich.
  • Halogenated Waste Guidance. Unknown Source.
  • Safety Data Sheet for 2-Amino-2-(3,5-dichlorophenyl)acetic Acid. AK Scientific, Inc.
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. California Code of Regulations.
  • 40 CFR Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32. Cornell Law School Legal Information Institute.

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Handling

A Senior Application Scientist's Guide to Handling 2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper use of 2-Ami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper use of 2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride (CAS Number: 1955498-48-2), a compound frequently utilized in the synthesis of fluorinated amino acid derivatives for pharmaceutical research[1]. Our commitment to your safety extends beyond supplying the product; we aim to be your trusted partner in the laboratory by providing in-depth, field-proven insights.

Understanding the Hazard Profile

2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact[2].

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation[2].

  • Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation[2][3].

  • Acute Oral Toxicity (Category 4) : Harmful if swallowed.

Given its physical form as a solid powder, the primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. The operational plan detailed below is designed to mitigate these risks effectively.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the recommended equipment, with detailed explanations of the causality behind each choice.

PPE CategoryRecommended EquipmentRationale
Hand Protection Nitrile or Neoprene glovesChemical-resistant gloves are essential to prevent skin contact and subsequent irritation. Always inspect gloves for tears or punctures before use. Proper glove removal technique (without touching the outer surface) must be followed to avoid skin contamination[4][5][6][7].
Eye and Face Protection Safety glasses with side-shields or chemical safety gogglesConforming to EN166 (EU) or NIOSH (US) standards, this equipment protects against airborne dust particles and accidental splashes that can cause serious eye irritation[5][6][7][8].
Respiratory Protection NIOSH-approved P95 or P1 (EU EN 143) particle respiratorFor handling small quantities in a well-ventilated area. For larger quantities or where dust formation is likely, a higher-level respirator such as a type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) should be used to prevent respiratory tract irritation[5].
Body Protection Laboratory coat or a complete chemical-resistant suitA lab coat is the minimum requirement. For larger-scale operations, a full suit is recommended to protect against widespread dust contamination[5].

Operational Workflow: From Receipt to Disposal

The following workflow provides a step-by-step guide for handling 2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride safely.

Safe Handling Workflow for 2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Inspect PPE Inspect PPE Verify Fume Hood Operation Verify Fume Hood Operation Inspect PPE->Verify Fume Hood Operation Ensure safety equipment is functional Prepare Spill Kit Prepare Spill Kit Verify Fume Hood Operation->Prepare Spill Kit Be ready for emergencies Don PPE Don PPE Prepare Spill Kit->Don PPE Weigh and Dispense in Fume Hood Weigh and Dispense in Fume Hood Don PPE->Weigh and Dispense in Fume Hood Minimize inhalation risk Perform Experiment Perform Experiment Weigh and Dispense in Fume Hood->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Clean workspace thoroughly Doff PPE Doff PPE Decontaminate Surfaces->Doff PPE Segregate Waste Segregate Waste Doff PPE->Segregate Waste Separate contaminated from non-contaminated Label Hazardous Waste Label Hazardous Waste Segregate Waste->Label Hazardous Waste Store for Pickup Store for Pickup Label Hazardous Waste->Store for Pickup Follow institutional protocols

Caption: A step-by-step workflow for the safe handling of 2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride.

Detailed Protocols

Donning and Doffing PPE

A meticulous approach to donning and doffing PPE is critical to prevent cross-contamination.

PPE Donning and Doffing Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 Lab Coat/Suit don2 Respirator don1->don2 don3 Goggles/Face Shield don2->don3 don4 Gloves don3->don4 doff1 Gloves doff2 Goggles/Face Shield doff1->doff2 doff3 Lab Coat/Suit doff2->doff3 doff4 Respirator doff3->doff4

Caption: The correct sequence for donning and doffing Personal Protective Equipment.

Emergency Procedures

In the event of exposure, immediate and appropriate action is vital.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[3][4].
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, seek medical attention[3][4].
Eye Contact Immediately rinse eyes cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[3][8].
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[4][6][9].
Spill and Disposal Plan

Proper containment and disposal are necessary to protect both personnel and the environment.

Spill Cleanup:

  • Evacuate the immediate area and ensure adequate ventilation.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material.

  • Carefully sweep up the material, avoiding dust formation, and place it into a suitable, sealed container for disposal[6][8][10].

  • Clean the spill area with soap and water[4].

Waste Disposal:

  • Segregation: All waste containing 2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride, including unused product and contaminated lab supplies (e.g., gloves, absorbent paper), must be collected in a designated and clearly labeled hazardous waste container[11].

  • Containerization: Use a chemically resistant, sealable container for waste collection. Keep the container closed except when adding waste[11][12].

  • Disposal Protocol: Dispose of the hazardous waste through a licensed environmental disposal service in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash[8][11]. For empty containers, the first rinse must be collected and disposed of as hazardous waste[12].

Conclusion

By adhering to these guidelines, researchers can confidently and safely handle 2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride. A proactive approach to safety, grounded in a thorough understanding of the material's hazards and the implementation of robust handling protocols, is the cornerstone of a secure and productive research environment.

References

  • 2-amino-2-(2,5-difluorophenyl)acetic acid hydrochloride — Chemical Substance Information. (n.d.).
  • Enamine. (n.d.). Safety Data Sheet.
  • TMMedia. (n.d.). Phenylacetic Acid - Material Safety Data Sheet.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet - 2,6-Dichlorophenylacetic acid.
  • MilliporeSigma. (2020, January 14). Safety Data Sheet - Phenylacetic acid.
  • Fisher Scientific. (n.d.). Safety Data Sheet - 2-Fluorophenylacetic acid.
  • Sapphire Bioscience. (n.d.). 2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride.
  • Sigma-Aldrich. (n.d.). 2-amino-2-(2,5-difluorophenyl)acetic acid.
  • ChemicalBook. (2026, January 17). Phenylacetic acid - Safety Data Sheet.
  • TCI Chemicals. (2024, November 23). Safety Data Sheet - Difluoroacetic Acid.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet - Difluoroacetic acid.
  • Merck Millipore. (n.d.). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet - 3'-Aminoacetophenone.
  • Loba Chemie. (2015, April 9). Phenylacetic Acid MSDS.
  • BLD Pharmatech. (n.d.). Safety Data Sheet - 2-Amino-2-(2,6-difluorophenyl)acetic acid.
  • Scribd. (2018, January 18). Lab Safety: Phenylacetic Acid Info.
  • NextSDS. (n.d.). 2-(4-amino-2,5-difluorophenyl)acetic acid — Chemical Substance Information.
  • Benchchem. (n.d.). Personal protective equipment for handling (r)-2-Amino-2-(4-chlorophenyl)acetic acid.
  • Sigma-Aldrich. (n.d.). 2-Amino-2-(2,5-difluorophenyl)acetic acid.
  • Thermo Fisher Scientific. (2023, October 12). Safety Data Sheet - MEM NON-ESSENTIAL AMINO ACIDS SOLUTION.
  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide.
  • MySkinRecipes. (n.d.). 2-Amino-2-(2,5-difluorophenyl)aceticacid.
  • LGC Standards. (n.d.). 2-[[(2,4-Difluorophenyl)methyl]amino]-2-oxo-acetic acid.

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